molecular formula C17H20ClN B2676561 (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride CAS No. 2408937-63-1

(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride

Cat. No.: B2676561
CAS No.: 2408937-63-1
M. Wt: 273.8
InChI Key: RZAMOVDBAKXUEP-OZIFAFRSSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying the compound’s melting point, boiling point, solubility, density, and other physical properties. Its chemical properties like acidity, basicity, reactivity with other compounds are also analyzed .

Scientific Research Applications

Synthesis and Chemical Properties

Benzazepines, including compounds like (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, are notable for their complex heterocyclic structures, which present significant interest in synthetic organic chemistry. Research has focused on developing efficient synthetic routes for these compounds due to their relevance in pharmacological studies. One approach involves the condensation of o-phenylenediamines with various electrophilic reagents, highlighting the versatility of benzazepines as scaffolds for drug development (Ibrahim, 2011).

Biological Activity and Pharmacological Potential

The pharmacological interest in benzazepines derives from their diverse biological activities, including interactions with neurotransmitter systems, implications for neuropharmacology, and potential therapeutic applications. For instance, certain benzazepines have been evaluated for their effects on dopamine receptors, suggesting a mechanism through which they might influence cognitive processes and potentially offer benefits in the treatment of disorders related to neurotransmitter dysfunction (Braszko, 2010).

Additionally, the structural flexibility of benzazepines allows for the exploration of their potential as candidates for anticancer therapy. The review by Bie et al. (2017) discusses the anti-cancer effects of baicalein, a flavonoid with a structure related to the benzazepine scaffold, on hepatocellular carcinoma, illustrating the potential of structurally related compounds in oncological research (Bie et al., 2017).

Environmental Impact and Fate

Research has also extended into the environmental presence and impact of benzodiazepines and related compounds. For example, a study on the occurrence, fate, and transformation of benzodiazepines in water treatment highlights the emerging concern of these compounds as environmental contaminants. This research underscores the need for understanding the environmental behavior of pharmaceuticals, including benzazepines, to assess their ecological impact and inform water treatment practices (Kosjek et al., 2012).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, and other hazards. It includes studying its safety data sheet (SDS), understanding proper handling and storage procedures, and knowing what to do in case of an emergency .

Future Directions

This involves predicting or suggesting further studies that can be done with the compound. It could be exploring its potential uses, improving its synthesis, or studying its properties in more detail .

Properties

IUPAC Name

(4S,5R)-4-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N.ClH/c1-13-17(15-8-3-2-4-9-15)16-10-6-5-7-14(16)11-12-18-13;/h2-10,13,17-18H,11-12H2,1H3;1H/t13-,17+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAMOVDBAKXUEP-OZIFAFRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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